molecular formula C6H2BrCl2N3 B13670232 3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine

3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13670232
M. Wt: 266.91 g/mol
InChI Key: UALQSKNABVIMPF-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core. Subsequent bromination and chlorination steps are carried out using reagents such as bromine and chlorine gas or their respective halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazolopyridines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine
  • 1H-Pyrazolo[3,4-b]pyridines
  • Pyrazolo[3,4-d]pyrimidines

Uniqueness

3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridines. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H2BrCl2N3

Molecular Weight

266.91 g/mol

IUPAC Name

3-bromo-5,7-dichloro-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C6H2BrCl2N3/c7-5-2-1-3(8)10-6(9)4(2)11-12-5/h1H,(H,11,12)

InChI Key

UALQSKNABVIMPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C2=NNC(=C21)Br)Cl)Cl

Origin of Product

United States

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